4-(Pyrazol-1-ylmethyl)pyridine
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Overview
Description
4-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety at the 4-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, catalysis, and material science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazol-1-ylmethyl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the reaction of 4-chloromethylpyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of 4-formylpyridine, which undergoes a condensation reaction with hydrazine to form the pyrazole ring directly attached to the pyridine ring. This method often requires acidic or basic catalysts to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium ammonium nitrate or sodium periodate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate, sodium periodate, and sodium persulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazole or pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pyrazol-1-ylmethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Pyrazol-1-ylmethyl)pyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms to form stable complexes. These complexes can exhibit catalytic activity in various chemical reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(Pyrazol-1-ylmethyl)pyridine can be compared with other similar compounds, such as:
- 2-(Pyrazol-1-ylmethyl)pyridine
- 3-(Pyrazol-1-ylmethyl)pyridine
- 4-(Imidazol-1-ylmethyl)pyridine
- 4-(Triazol-1-ylmethyl)pyridine
These compounds share similar structural features but differ in the position of the pyrazole ring or the type of heterocycle attached to the pyridine ring. The unique positioning of the pyrazole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOGWBXJGNXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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